molecular formula C9H10N2O4 B8076385 Dimethyl 5-methylpyrazine-2,3-dicarboxylate

Dimethyl 5-methylpyrazine-2,3-dicarboxylate

Cat. No.: B8076385
M. Wt: 210.19 g/mol
InChI Key: KZEYJYZKMGTTEY-UHFFFAOYSA-N
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Description

Dimethyl 5-methylpyrazine-2,3-dicarboxylate is an organic compound with the molecular formula C9H10N2O4. It is a derivative of pyrazine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 5-methylpyrazine-2,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of 5-methylpyrazine-2,3-dicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, resulting in the formation of the dimethyl ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieving high yields and product purity .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-methylpyrazine-2,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dicarboxylic acid derivatives, while reduction can produce alcohols or other reduced forms of the ester.

Scientific Research Applications

Dimethyl 5-methylpyrazine-2,3-dicarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl 5-methylpyrazine-2,3-dicarboxylate involves its interaction with various molecular targets and pathways. In biological systems, it may act as an inhibitor or modulator of specific enzymes, affecting metabolic processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-methylpyrazine-2,3-dicarboxylate is unique due to its specific substitution pattern and ester functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where other pyrazine derivatives may not be suitable .

Biological Activity

Dimethyl 5-methylpyrazine-2,3-dicarboxylate (DMPDC) is a compound that has garnered attention due to its potential biological activities and applications in various fields, including pharmaceuticals and environmental science. This article provides a detailed overview of the biological activity of DMPDC, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

DMPDC is a derivative of pyrazine, characterized by the presence of two carboxylate groups and a methyl group at the 5-position. Its molecular formula is C9_{9}H10_{10}N2_{2}O4_{4}, and it exhibits properties typical of carboxylic acids and their derivatives, such as solubility in organic solvents and reactivity with nucleophiles.

1. Microbial Degradation

Research indicates that DMPDC can serve as a substrate for microbial degradation. For instance, a study isolated a bacterium capable of utilizing 2,3-diethyl-5-methylpyrazine as its sole carbon source, leading to the identification of metabolic intermediates such as 5,6-diethyl-2-hydroxy-3-methylpyrazine. This process highlights the potential for bioremediation applications where pyrazine derivatives are present in waste streams from food industries .

2. Interaction with G Protein-Coupled Receptors (GPCRs)

DMPDC's structural analogs have been studied for their interactions with GPCRs, particularly the OR5K1 receptor, which is involved in olfactory signaling. Compounds similar to DMPDC have shown agonistic activity at this receptor, suggesting that DMPDC may also exhibit similar biological activities. The effective concentration (EC50_{50}) for related compounds was noted to be around 10.29 μM . This interaction could have implications for flavor and fragrance industries.

Case Study 1: Microbial Utilization

In a study conducted at a fishmeal processing plant, researchers identified strains of Pseudomonas capable of degrading pyrazine compounds, including DMPDC. The degradation pathway was elucidated through metabolic profiling, revealing that these bacteria could utilize DMPDC as a nitrogen source while releasing ammonium into the medium .

Case Study 2: Environmental Remediation

A separate investigation focused on the ability of specific bacterial strains to degrade pyrazines in contaminated environments. The findings indicated that these microbes could effectively reduce the concentration of DMPDC in soil samples, suggesting its potential use in bioremediation strategies for pyrazine-contaminated sites .

Research Findings

Study Findings Implications
Identified microbial strains capable of degrading DMPDCPotential for bioremediation applications
Agonistic activity at OR5K1 receptorPossible applications in flavor/fragrance industries
Metabolic pathways elucidated for DMPDC degradationInsights into microbial metabolism of pyrazines

Properties

IUPAC Name

dimethyl 5-methylpyrazine-2,3-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-5-4-10-6(8(12)14-2)7(11-5)9(13)15-3/h4H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZEYJYZKMGTTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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